1,2,9,10-Anthracenetetrol
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Overview
Description
1,2,9,10-Anthracenetetrol is a polyhydroxy derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,9,10-Anthracenetetrol can be synthesized through several methods. One common approach involves the hydroxylation of anthracene derivatives. For instance, anthracene can be treated with strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions to introduce hydroxyl groups at specific positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of catalytic systems and controlled reaction environments ensures high yield and purity of the compound. The process typically includes steps like purification through recrystallization and solvent extraction to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2,9,10-Anthracenetetrol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction reactions can convert it into anthracene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the anthracene ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid
Major Products:
Quinones: Formed through oxidation.
Hydroxyanthracenes: Result from reduction reactions.
Halogenated Anthracenes: Produced via halogenation
Scientific Research Applications
1,2,9,10-Anthracenetetrol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,9,10-Anthracenetetrol exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication . Additionally, the compound’s ability to generate reactive oxygen species through redox cycling contributes to its cytotoxic effects .
Comparison with Similar Compounds
Anthracene: The parent compound, less reactive due to the absence of hydroxyl groups.
Phenanthrene: Another polycyclic aromatic hydrocarbon with similar structural properties but different reactivity patterns
Uniqueness: 1,2,9,10-Anthracenetetrol is unique due to its multiple hydroxyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical processes.
Properties
CAS No. |
56136-18-6 |
---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
anthracene-1,2,9,10-tetrol |
InChI |
InChI=1S/C14H10O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15-18H |
InChI Key |
VGHBNWRWKSLGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2O)O)O)O |
Origin of Product |
United States |
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